molecular formula C14H22N2O B602494 Lidocaine-D10 CAS No. 851528-09-1

Lidocaine-D10

Cat. No.: B602494
CAS No.: 851528-09-1
M. Wt: 244.40 g/mol
InChI Key: NNJVILVZKWQKPM-JKSUIMTKSA-N
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Scientific Research Applications

Lidocaine-d10 is extensively used in scientific research, particularly in the fields of:

Mechanism of Action

Target of Action

Lidocaine-D10, a deuterium labeled form of Lidocaine, primarily targets voltage-gated sodium channels (NaVs) in the body . These channels play a crucial role in the generation and conduction of action potentials in neurons and other excitable cells .

Mode of Action

This compound interacts with its primary targets, the voltage-gated sodium channels, by reversibly blocking them . This blocking action inhibits the influx of sodium ions, which in turn inhibits the generation and transmission of action potentials . By doing so, this compound numbs the sensations in the tissues where it is applied, making them transiently incapable of signaling the brain regarding sensations .

Biochemical Pathways

The action of this compound affects several biochemical pathways. It has been found to inhibit the growth, migration, and invasion of gastric carcinoma cells by up-regulating miR-145 expression and further inactivating the MEK/ERK and NF-κB signaling pathways . Additionally, this compound can suppress cancer cell growth in vitro and in vivo via multiple mechanisms, such as regulating epigenetic changes and promoting pro-apoptosis pathways .

Pharmacokinetics

Lidocaine, including its deuterium labeled form this compound, is extensively and rapidly metabolized in the liver, followed by excretion via urine . No more than 10% of the dose is excreted as the parent compound . The absorption, distribution, metabolism, and excretion (ADME) properties of this compound significantly impact its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It can suppress cancer cell growth by single use at different doses or concentrations . This compound could suppress cancer cell growth in vitro and in vivo via multiple mechanisms, such as regulating epigenetic changes and promoting pro-apoptosis pathways, as well as regulating ABC transporters, metastasis, and angiogenesis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio is 6.5 x 10-2, which means that the use of lidocaine is predicted to present an insignificant risk to the environment . Furthermore, the metabolism and excretion of this compound can be influenced by the patient’s liver function, which can be affected by various environmental factors .

Safety and Hazards

Avoid liquid aerosol generation and skin contact . Inadvertent contact with this product may cause irritation, followed by numbness . Ingestion may cause numbness of the tongue and anesthetic effects on the stomach . In clinical use, this product produces numbness when injected .

Future Directions

Lidocaine has been safely used in humans for almost a century with a remarkable diversity of applications . Lidocaine’s therapeutic effects include antinociceptive, antiarrhythmic, anti-inflammatory, and antithrombotic . The mechanisms underlying lidocaine’s many clinical effects include decreasing levels of inflammatory mediators . The dose and course of lidocaine treatment depend on the specific therapeutic context . New clinical applications are still being discovered, including a potential therapeutic to treat COVID-19 (lung injury) .

Biochemical Analysis

Biochemical Properties

Lidocaine-D10, like its parent compound Lidocaine, plays a significant role in biochemical reactions. It primarily acts by blocking sodium channels, thereby inhibiting the conduction of nerve impulses . This action is crucial in its primary function as a local anesthetic .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. For instance, it has been shown to decrease the growth, migration, and invasion of gastric carcinoma cells . This is achieved through the up-regulation of miR-145 expression and further inactivation of MEK/ERK and NF-κB signaling pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound exerts its effects primarily by binding to voltage-gated sodium channels on nerve cell membranes . This binding inhibits the influx of sodium ions, preventing the initiation and propagation of action potentials, which results in a reversible interruption of nociceptive conduction, blocking the transmission of pain impulses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, a study on the dermal effects and pharmacokinetic evaluation of Lidocaine/prilocaine cream in healthy Chinese volunteers showed that after the removal of the residual anesthetic cream, there was a vascular biphasic response with initial transient blanching which reaches a peak at 4.5 h and later more persisting period erythema .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in a study on local anesthesia for adult rodents, Lidocaine was used intravenously in dogs to provide systemic analgesia, ventricular antiarrhythmic treatment, and multiorgan dysfunction attenuation .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by CYP1A2, but minor involvement of CYP3A4 is also observed . The major route is deethylation to monoethylglycinexylidide (MEGX) and further deethylation to glycinexylidide and hydrolysis to 2,6-xylidine .

Transport and Distribution

This compound is rapidly absorbed post-administration and has a large volume of distribution . It is extensively metabolized, with around 80% of the dose excreted as metabolites .

Subcellular Localization

Given its mechanism of action, it is likely to be localized at the cell membrane where it interacts with voltage-gated sodium channels

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Lidocaine-d10 involves the introduction of deuterium atoms into the lidocaine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is to start with 2,6-dimethylaniline and react it with chloroacetyl chloride to form 2-chloro-N-(2,6-dimethylphenyl)acetamide. This intermediate is then reacted with diethylamine in the presence of deuterated solvents to produce this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated solvents and reagents is critical to achieve the desired deuterium labeling. The final product is typically purified using techniques such as recrystallization or chromatography to ensure it meets the required standards for use as an analytical standard .

Chemical Reactions Analysis

Types of Reactions: Lidocaine-d10, like its non-deuterated counterpart, undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include cytochrome P450 enzymes in biological systems.

    Substitution: Strong nucleophiles such as sodium methoxide can facilitate substitution reactions.

Major Products:

Comparison with Similar Compounds

    Procaine: Another local anesthetic but with a shorter duration of action and different metabolic pathways.

    Bupivacaine: A longer-acting local anesthetic with a higher potency but also a higher risk of cardiotoxicity.

    Ropivacaine: Similar to bupivacaine but with a better safety profile.

Uniqueness of Lidocaine-d10: this compound’s uniqueness lies in its deuterium labeling, which makes it an invaluable tool in analytical chemistry. The deuterium atoms provide a distinct mass difference that allows for precise quantification of lidocaine in complex biological matrices using mass spectrometry .

Properties

IUPAC Name

2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]-N-(2,6-dimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-5-16(6-2)10-13(17)15-14-11(3)8-7-9-12(14)4/h7-9H,5-6,10H2,1-4H3,(H,15,17)/i1D3,2D3,5D2,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNJVILVZKWQKPM-JKSUIMTKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(=O)NC1=C(C=CC=C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N(CC(=O)NC1=C(C=CC=C1C)C)C([2H])([2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851528-09-1
Record name 851528-09-1
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Q & A

A: [] Combining a short middle-bore capillary column with a thicker stationary phase and a short narrow-bore separation column with a thinner stationary phase in gas chromatography allows for the rapid screening of non-volatile drugs. This combination leverages the benefits of both column types, potentially leading to improved separation efficiency and shorter analysis times.

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